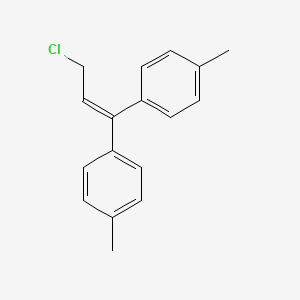

3,3-Di(p-tolyl)allyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,3-Di(p-tolyl)allyl chloride is a useful research compound. Its molecular formula is C17H17Cl and its molecular weight is 256.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Palladium-Catalyzed Cross-Coupling Reactions

3,3-Di(p-tolyl)allyl chloride participates in palladium-catalyzed coupling reactions, leveraging its allyl chloride moiety as an electrophilic partner. Key findings include:

Suzuki-Miyaura Coupling

-

Reaction Conditions : Catalyzed by π-allylpalladium triflate complexes (e.g., 3B ) in THF/H₂O with K₃PO₄ as base.

-

Substrates : Couples with aryl/heteroaryl boronic acids (e.g., p-tolylboronic acid, 2-thienylboronic acid) at room temperature.

-

Performance : Achieves >90% conversion within 1 hour for electron-deficient heteroaryl chlorides .

-

Mechanism : Oxidative addition of allyl chloride to Pd(0) forms a π-allylpalladium intermediate, followed by transmetalation and reductive elimination .

| Substrate (Boronic Acid) | Product | Yield (%) | Conditions |

|---|---|---|---|

| p-Tolylboronic acid | Biaryl | 91 | 2 mol% 3B , RT, 30 min |

| 2-Thienylboronic acid | Heterobiaryl | 89 | 2 mol% 3B , RT, 1 h |

Amination and Enolate Arylation

-

Catalyst : Pd(allyl)(L)Cl complexes (e.g., 3A ) with bulky phosphine ligands (e.g., tBuBrettPhos).

-

Scope : Efficiently arylates ketone enolates (e.g., acetophenone) to form γ-aryl ketones in >95% conversion at 60°C .

Electrochemical Behavior and Radical Pathways

The chloride and p-tolyl substituents significantly alter redox properties and stability:

Electrocatalytic CO₂ Reduction

-

Catalyst : [Mo(η³-2-R-allyl)(α-diimine)(CO)₂Cl] complexes.

-

Effect of Substituents :

-

Outcome : CO and formate generation is hindered by irreversible formation of tricarbonyl complexes .

Radical Chlorination

-

Mechanism : Homolytic cleavage of Cl–C bonds generates chlorine radicals, which add to allenes.

-

Regioselectivity : Bulky p-tolyl groups direct 2,3-dichlorination, forming vicinal dichlorides unless α-alkyl substituents enable competing H-abstraction .

Isomerization-Coupling Reactions

Under Pd catalysis, this compound undergoes isomerization to vinyl chloride intermediates, enabling γ-functionalization:

-

Reaction with Amines : Forms γ-keto phosphinates (e.g., 5a ) via enamine/imine intermediates .

-

Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), 120°C, 13 h.

-

Yield : >99% for γ-keto phosphinate when using 2 equivalents of amine .

| Substrate (Amine) | Product | Yield (%) |

|---|---|---|

| Aniline | 5a | >99 |

Comparative Reactivity Insights

-

Steric Effects : Bulky p-tolyl groups retard dimerization in electrochemical settings but stabilize Pd intermediates in cross-couplings .

-

Electronic Effects : Strong π-donor Cl⁻ ligands lower reduction potentials, enhancing catalytic activity .

Thermochemical Data

属性

CAS 编号 |

167859-39-4 |

|---|---|

分子式 |

C17H17Cl |

分子量 |

256.8 g/mol |

IUPAC 名称 |

1-[3-chloro-1-(4-methylphenyl)prop-1-enyl]-4-methylbenzene |

InChI |

InChI=1S/C17H17Cl/c1-13-3-7-15(8-4-13)17(11-12-18)16-9-5-14(2)6-10-16/h3-11H,12H2,1-2H3 |

InChI 键 |

SEZDDOARMGLFJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=CCCl)C2=CC=C(C=C2)C |

规范 SMILES |

CC1=CC=C(C=C1)C(=CCCl)C2=CC=C(C=C2)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。